tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a triazine ring, and a butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the triazine ring.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory or anticancer activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It can be incorporated into coatings, adhesives, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate involves its interaction with specific molecular targets. The triazine ring can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The butylamino group may enhance the compound’s binding affinity and specificity. The overall effect is the alteration of biochemical pathways, which can result in therapeutic or biological effects.
Comparison with Similar Compounds
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl N-(3-aminopropyl)(methyl)carbamate
- tert-butyl 3-(aminomethyl)phenylcarbamate
Comparison: tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate is unique due to the presence of the triazine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for distinct applications in research and industry.
Properties
CAS No. |
2081124-53-8 |
---|---|
Molecular Formula |
C13H23N5O2 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[[3-(butylamino)-1,2,4-triazin-6-yl]methyl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-5-6-7-14-11-15-8-10(17-18-11)9-16-12(19)20-13(2,3)4/h8H,5-7,9H2,1-4H3,(H,16,19)(H,14,15,18) |
InChI Key |
LKYBBUGMOKVIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(N=N1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.